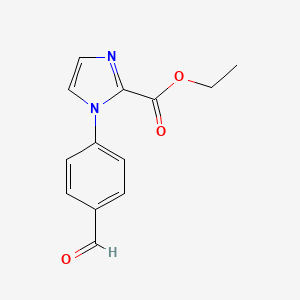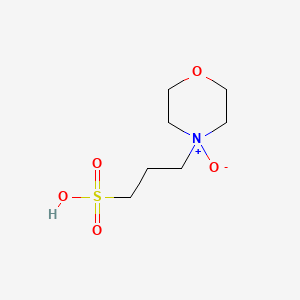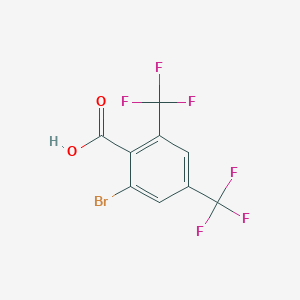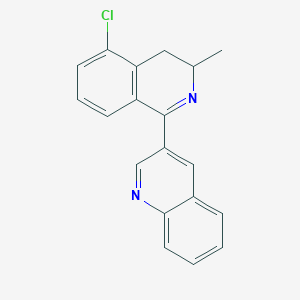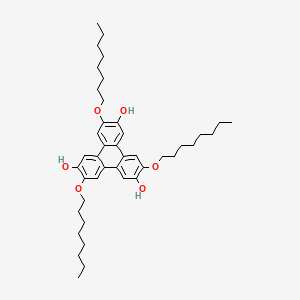![molecular formula C21H27NO B12615205 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one CAS No. 918648-49-4](/img/structure/B12615205.png)
7-[Benzyl(methyl)amino]-1-phenylheptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[Benzyl(methyl)amino]-1-phenylheptan-3-one is an organic compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a benzyl group, a methylamino group, and a phenyl group attached to a heptanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with methylamine in the presence of an aluminum chloride catalyst to form benzyl(methyl)amine. This intermediate is then reacted with 1-phenylheptan-3-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
7-[Benzyl(methyl)amino]-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and methylamino groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl(methyl)amino-phenylheptanoic acid.
Reduction: Formation of 7-[Benzyl(methyl)amino]-1-phenylheptanol.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
7-[Benzyl(methyl)amino]-1-phenylheptan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a nootropic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The exact mechanism of action of 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
Phenylacetone: A related compound with a similar structure but different functional groups.
PRL-8-53: A nootropic compound with a similar phenethylamine backbone.
Benzyl(methyl)amine: A simpler compound with only the benzyl and methylamino groups.
Uniqueness
7-[Benzyl(methyl)amino]-1-phenylheptan-3-one is unique due to its specific combination of functional groups and its heptanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
918648-49-4 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
7-[benzyl(methyl)amino]-1-phenylheptan-3-one |
InChI |
InChI=1S/C21H27NO/c1-22(18-20-12-6-3-7-13-20)17-9-8-14-21(23)16-15-19-10-4-2-5-11-19/h2-7,10-13H,8-9,14-18H2,1H3 |
InChIキー |
JROKIGKXWLUYBT-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCC(=O)CCC1=CC=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
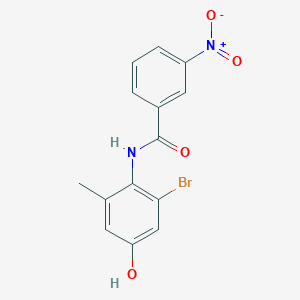
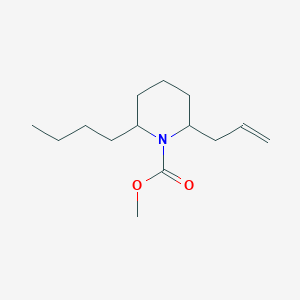
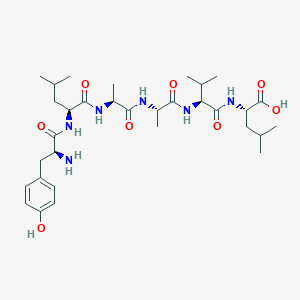
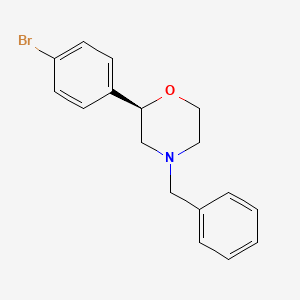
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
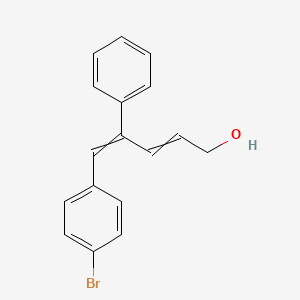
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
